Disodium 5'--inosinate
Description
Historical Recognition and Discovery of Nucleotide-Mediated Biological Phenomena
The journey to understanding the biochemical role of molecules like disodium (B8443419) 5'-inosinate began in the mid-19th century. In the 1860s, Swiss chemist Johann Friedrich Miescher first isolated a phosphorus-containing substance from the nuclei of white blood cells, which he named "nuclein". frontlinegenomics.comscholaris.ca This discovery laid the groundwork for future investigation.
Subsequent research by the German biochemist Albrecht Kossel in 1881 identified nuclein as a nucleic acid and successfully isolated its five constituent nucleobases: adenine (B156593), cytosine, guanine (B1146940), thymine, and uracil. frontlinegenomics.com This foundational work, which earned him the Nobel Prize in Physiology or Medicine in 1910, was critical in defining the basic chemical components of DNA and RNA. frontlinegenomics.com
For decades, research focused primarily on the structural role of nucleotides as the building blocks of nucleic acids. A significant shift occurred in 1929 when Karl Lohmann, and independently Cyrus Fiske and Yellapragada Subbarow, discovered adenosine (B11128) triphosphate (ATP). scholaris.ca This was a landmark discovery, revealing that nucleotides were not merely structural components but also central players in cellular energy transfer. nih.gov This led to the broader recognition of nucleotide-mediated phenomena, where purine (B94841) derivatives were understood to act as crucial signaling molecules, coenzymes, and regulators of metabolic processes. nih.govnih.gov
Table 1: Foundational Discoveries in Nucleotide Research
| Year | Scientist(s) | Discovery | Significance |
| 1860s | Johann Friedrich Miescher | Isolated "nuclein" from white blood cell nuclei. frontlinegenomics.com | First identification of the substance that would later be known as nucleic acid. |
| 1881 | Albrecht Kossel | Identified nucleic acids and isolated the five nucleobases (A, G, C, T, U). frontlinegenomics.com | Established the fundamental chemical components of DNA and RNA. |
| 1929 | Fiske & Subbarow | Discovered Adenosine Triphosphate (ATP) in muscle. scholaris.ca | Revealed the role of nucleotides as primary carriers of chemical energy in cells. |
| 1972 | Geoffrey Burnstock | Proposed that ATP acts as an extracellular signaling molecule (neurotransmitter). nih.gov | Expanded the known functions of nucleotides beyond intracellular metabolism to intercellular communication. |
Significance within Central Metabolic Pathways
Disodium 5'-inosinate is the salt form of inosine (B1671953) monophosphate (IMP), a molecule that occupies a pivotal position in purine metabolism. nih.gov IMP is the first nucleotide synthesized in the de novo purine biosynthesis pathway, making it the common precursor for the synthesis of all other purine ribonucleotides. nih.govwikipedia.orgwikipedia.org
The de novo synthesis pathway is a complex, energy-intensive process that builds the purine ring from various small molecules, including amino acids (glycine, glutamine, and aspartate), bicarbonate, and formyl groups. wikipedia.org The completed purine ring, attached to a ribose-5-phosphate (B1218738) backbone, first appears as IMP. wikipedia.orgwikipedia.org From this central branch point, the cell synthesizes the two primary purine ribonucleotides required for RNA and DNA synthesis:
Adenosine Monophosphate (AMP): IMP is converted to AMP in a two-step process that requires the input of aspartate and energy in the form of guanosine (B1672433) triphosphate (GTP). wikipedia.org
Guanosine Monophosphate (GMP): IMP is converted to GMP, also in a two-step process, which involves the oxidation of IMP by the enzyme IMP dehydrogenase (IMPDH) and requires energy from ATP. wikipedia.orgfiveable.me
This dual capability makes IMP a critical regulatory point for maintaining the appropriate balance of adenine and guanine nucleotides within the cell. fiveable.me Beyond its role in synthesis, IMP is also an intermediate in the purine nucleotide cycle and can be catabolized, ultimately leading to the formation of hypoxanthine (B114508) and the final waste product, uric acid, in humans. fiveable.meinchem.org
Table 2: Role of Inosine Monophosphate (IMP) in Purine Metabolism
| Metabolic Process | Role of IMP | Key Enzymes/Molecules Involved | Outcome |
| De Novo Synthesis | First nucleotide formed with a complete purine ring. nih.govwikipedia.org | Ribose-5-phosphate, PRPP, Glycine, Glutamine, Aspartate. fiveable.me | Production of IMP as the initial purine nucleotide. |
| AMP Synthesis | Direct precursor. wikipedia.orgfiveable.me | Adenylosuccinate synthetase, Adenylosuccinate lyase, GTP. | Conversion of IMP to Adenosine Monophosphate (AMP). |
| GMP Synthesis | Direct precursor. wikipedia.orgfiveable.me | IMP dehydrogenase (IMPDH), GMP synthetase, ATP. | Conversion of IMP to Guanosine Monophosphate (GMP). |
| Purine Catabolism | Degradation intermediate. fiveable.me | 5'-Nucleotidase. | Hydrolyzed to inosine, which is further broken down to hypoxanthine and uric acid. |
Overview of Academic Research Trajectories for Disodium 5'-Inosinate
Academic research on disodium 5'-inosinate and its parent compound, IMP, has evolved significantly over time, moving from foundational metabolic studies to more specialized fields.
Initially, research was centered on elucidating its fundamental role within the purine biosynthesis and degradation pathways, as described in the previous section. Following the establishment of its metabolic significance, a major trajectory of research emerged in the mid-20th century within food science and sensory perception. In 1967, Shizuko Yamaguchi published seminal work detailing the synergistic taste effect between monosodium glutamate (B1630785) (MSG) and 5'-ribonucleotides like disodium 5'-inosinate, quantifying how they enhance the "umami" taste. researchgate.net This line of inquiry has continued, exploring the molecular mechanisms of taste reception and the application of these compounds as flavor enhancers. medchemexpress.comscirp.org
More recently, research has expanded into immunology and cellular signaling. Studies have demonstrated that extracellular IMP can modulate inflammatory responses. For instance, research has shown that IMP can suppress the production of the pro-inflammatory cytokine TNF-α while increasing the anti-inflammatory cytokine IL-10 in certain experimental models. nih.gov Another contemporary research avenue investigates the chemical reactivity of the molecule. A 2023 study explored the ability of disodium 5'-inosinate to trap acrolein, a toxic compound formed during high-temperature cooking, suggesting a potential role in mitigating the formation of harmful substances in food. acs.org These modern trajectories highlight the compound's multifaceted nature, extending far beyond its classical metabolic and sensory roles.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H22N8Na2O14 |
|---|---|
Molecular Weight |
668.4 g/mol |
IUPAC Name |
disodium;2-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]-2-hydroxyacetate |
InChI |
InChI=1S/2C11H12N4O7.2Na/c2*16-4-5(17)10(22-7(4)6(18)11(20)21)15-2-14-3-8(15)12-1-13-9(3)19;;/h2*1-2,4-7,10,16-18H,(H,20,21)(H,12,13,19);;/q;;2*+1/p-2/t2*4-,5+,6?,7-,10+;;/m00../s1 |
InChI Key |
RJUVGHSMLKTWKM-AOQYFIQXSA-L |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)C(C(=O)[O-])O)O)O.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)C(C(=O)[O-])O)O)O.[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)C(C(=O)[O-])O)O)O.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)C(C(=O)[O-])O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Biochemical Pathways and Metabolic Significance of Disodium 5 Inosinate
Central Role in Purine (B94841) Nucleotide Metabolism
The significance of inosine (B1671953) monophosphate (IMP) in purine metabolism lies in its dual role as a product of de novo synthesis and as the primary substrate for the production of adenine (B156593) and guanine (B1146940) nucleotides. droracle.aidroracle.ai The de novo pathway, a highly conserved series of reactions, constructs the purine ring from simpler precursor molecules, culminating in the synthesis of IMP. nih.govprolekare.cz Once formed, IMP is directed down one of two distinct branches of the pathway to generate either AMP or GMP, allowing the cell to regulate the production of these crucial nucleotides according to its metabolic needs. droracle.ailibretexts.org
The de novo synthesis of purines is an energy-intensive, multi-step process that results in the formation of IMP. nih.gov This pathway is fundamental for providing the necessary purine nucleotides for DNA and RNA synthesis, especially in rapidly dividing cells. nih.gov The entire pathway occurs in the cytosol, starting from a phosphorylated ribose sugar and adding atoms from various sources to build the characteristic two-ring purine structure. wikipedia.orgnews-medical.net
The synthesis of IMP begins with the activation of a ribose sugar. Ribose-5-phosphate (B1218738), primarily derived from the pentose (B10789219) phosphate (B84403) pathway, is converted to 5-Phosphoribosyl-1-pyrophosphate (PRPP) by the enzyme PRPP synthetase in an ATP-dependent reaction. microbenotes.comnews-medical.netasm.org PRPP serves as the scaffold upon which the purine ring is assembled. nih.gov
The first committed step in the de novo purine pathway is the displacement of the pyrophosphate group of PRPP by the amide nitrogen from glutamine, a reaction catalyzed by glutamine phosphoribosyl pyrophosphate amidotransferase. microbenotes.comnews-medical.net This reaction yields 5-phosphoribosylamine. microbenotes.com Following this, a sequence of nine further enzymatic reactions adds atoms from glycine, formate (via the cofactor tetrahydrofolate), aspartate, and carbon dioxide to the growing molecule, ultimately leading to the cyclization and formation of inosine monophosphate (IMP). wikipedia.orgmicrobenotes.com
| Precursor Molecule | Atom(s) Contributed to Purine Ring | Reference |
|---|---|---|
| Aspartate | N1 | microbenotes.comquizlet.com |
| Formate (from 10-formyltetrahydrofolate) | C2 and C8 | wikipedia.orgquizlet.com |
| Glutamine | N3 and N9 | microbenotes.comquizlet.com |
| Glycine | C4, C5, and N7 | microbenotes.comquizlet.com |
| Carbon Dioxide (HCO3-) | C6 | microbenotes.comquizlet.com |
In humans and other vertebrates, the ten enzymatic steps that convert PRPP to IMP are catalyzed by just six proteins. nih.govfrontiersin.org This efficiency is achieved through the use of multifunctional enzymes, including one trifunctional and two bifunctional enzymes, which catalyze multiple steps in the pathway. nih.govprolekare.czresearchgate.net
| Enzyme Name | Steps Catalyzed | Functionality |
| Phosphoribosyl pyrophosphate amidotransferase (PPAT) | Step 1 | Monofunctional |
| GARS-GART-AIRS | Steps 2, 3, 5 | Trifunctional |
| Formylglycinamidine ribonucleotide synthase (FGAMS) | Step 4 | Monofunctional |
| AIRC-SAICARS | Steps 6, 7 | Bifunctional |
| Adenylosuccinate lyase (ADSL) | Step 8 | Monofunctional |
| AICARFT-IMPCH (ATIC) | Steps 9, 10 | Bifunctional |
IMP stands at a critical metabolic crossroads, serving as the direct precursor for the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). wikipedia.orgnews-medical.netcolumbia.edu The pathways that diverge from IMP to form these two essential nucleotides are distinct, two-step processes, allowing for independent regulation of AMP and GMP levels within the cell. droracle.aicolumbia.edu
The conversion of IMP to AMP involves the introduction of an amino group at the C6 position of the purine ring, a process that requires energy in the form of guanosine triphosphate (GTP). wikipedia.orgcolumbia.edu
Step 1: The enzyme adenylosuccinate synthetase catalyzes the condensation of IMP with the amino acid aspartate to form adenylosuccinate. This reaction is driven by the hydrolysis of GTP to GDP and inorganic phosphate. quizlet.comcolumbia.edu
Step 2: Adenylosuccinate lyase then cleaves fumarate from adenylosuccinate, leaving behind the amino group from aspartate and forming AMP. quizlet.comcolumbia.edu Notably, this is the same enzyme that catalyzes step 8 of the de novo synthesis pathway. columbia.edu
The synthesis of GMP from IMP is a two-step pathway that involves an oxidation followed by the incorporation of an amino group from glutamine, requiring energy from adenosine triphosphate (ATP). wikipedia.orgcolumbia.edu
Step 1: The first and rate-limiting step is the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP), catalyzed by the enzyme IMP dehydrogenase (IMPDH). droracle.aiwikipedia.orgasm.org
Step 2: GMP synthetase then transfers the amide nitrogen from glutamine to the C2 position of the xanthine ring in XMP, forming GMP. This reaction is powered by the hydrolysis of ATP to AMP and pyrophosphate. quizlet.comdroracle.ai
| Final Product | Step | Enzyme | Key Substrates/Cofactors | Reference |
|---|---|---|---|---|
| Adenosine Monophosphate (AMP) | 1 | Adenylosuccinate synthetase | IMP, Aspartate, GTP | quizlet.comcolumbia.edu |
| 2 | Adenylosuccinate lyase | Adenylosuccinate | quizlet.comcolumbia.edu | |
| Guanosine Monophosphate (GMP) | 1 | IMP dehydrogenase (IMPDH) | IMP, NAD+ | droracle.aiwikipedia.org |
| 2 | GMP synthetase | XMP, Glutamine, ATP | quizlet.comdroracle.ai |
Interconversion with Other Purine Nucleotides
Derivation from Adenosine Triphosphate (ATP) Dephosphorylation and Deamination
The pathway for the formation of inosine monophosphate (IMP) from adenosine triphosphate (ATP) is a critical process, particularly in tissues with high energy demands like skeletal muscle. nih.gov This conversion is not direct but occurs through a series of enzymatic steps involving dephosphorylation and deamination.
Under conditions of intense metabolic activity, such as strenuous exercise, the rate of ATP hydrolysis to adenosine diphosphate (ADP) surpasses the rate of ADP rephosphorylation. nih.gov This leads to an accumulation of ADP. The enzyme adenylate kinase (also known as myokinase) then catalyzes the conversion of two ADP molecules into one ATP and one adenosine monophosphate (AMP) molecule, in an effort to replenish the ATP supply. wikipedia.orgwikipedia.org
The resulting increase in AMP concentration triggers its conversion to IMP. This reaction is catalyzed by the enzyme AMP deaminase, which removes an amino group from AMP, releasing ammonia (B1221849) in the process. wikipedia.orgwikipedia.org This deamination is a key step in the purine nucleotide cycle and is essential for maintaining the cellular energy state. nih.govwikipedia.org By converting AMP to IMP, the cell can continue to drive the adenylate kinase reaction forward to produce ATP, thus protecting the myocyte from a catastrophic drop in its energy state during periods of high demand. nih.gov
| Precursor | Intermediate | Product | Key Enzymes |
| Adenosine Triphosphate (ATP) | Adenosine Diphosphate (ADP) | Adenosine Monophosphate (AMP) | ATPases, Adenylate Kinase |
| Adenosine Monophosphate (AMP) | - | Inosine Monophosphate (IMP) | AMP Deaminase |
Enzymatic Transformations Involving Disodium (B8443419) 5'-Inosinate
Once formed, IMP is a substrate for several key enzymatic reactions that either lead to the synthesis of other essential purine nucleotides or its degradation.
Modulation of Inosine-5'-monophosphate Dehydrogenase (IMPDH) Activity
Inosine-5'-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides. It catalyzes the NAD+-dependent oxidation of IMP to xanthosine-5'-monophosphate (XMP). researchgate.net This reaction is a critical control point in purine metabolism, channeling IMP towards the production of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), which are essential for RNA and DNA synthesis, respectively. The activity of IMPDH is subject to feedback inhibition by guanine nucleotides, ensuring a balanced production of purines.
Role of AMP Deaminase in Its Formation
As previously mentioned, AMP deaminase is the enzyme directly responsible for the formation of IMP from AMP. wikipedia.orgwikipedia.orgpnas.org There are different isoforms of this enzyme, with AMPD1 being prominent in skeletal muscle, AMPD2 in the liver, and AMPD3 in erythrocytes. wikipedia.org The activity of AMP deaminase is crucial in the purine nucleotide cycle, a pathway that plays a significant role in cellular energy metabolism, particularly in muscle tissue. nih.govwikipedia.org During intense exercise, the cycle helps to regenerate intermediates of the citric acid cycle and manage the levels of adenine nucleotides. wikipedia.org
Conversion to Xanthosine-5-monophosphate and Subsequent Amination to Guanylate
Following the action of IMPDH on IMP to produce XMP, the pathway to guanylate continues with the enzyme GMP synthetase. This enzyme catalyzes the amination of XMP to form guanosine monophosphate (GMP), also known as guanylate. wikipedia.org This step requires energy in the form of ATP, which is hydrolyzed to AMP and pyrophosphate. wikipedia.org The nitrogen donor for this reaction is typically glutamine. The synthesis of GMP is tightly regulated, with GMP itself acting as a feedback inhibitor of IMPDH. libretexts.org
Nucleotidase-Mediated Degradation Pathways
IMP can also be directed towards degradation pathways through the action of nucleotidases. These enzymes hydrolyze the phosphate group from IMP, yielding inosine. wikipedia.org Inosine can then be further metabolized by purine nucleoside phosphorylase to hypoxanthine (B114508) and ribose-1-phosphate. Hypoxanthine can either be salvaged back into the purine nucleotide pool via the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or be oxidized to xanthine and then to uric acid for excretion. These degradation pathways are essential for maintaining the balance of the purine nucleotide pool.
| Enzyme | Substrate | Product(s) | Metabolic Pathway |
| Inosine-5'-monophosphate Dehydrogenase (IMPDH) | Inosine Monophosphate (IMP) | Xanthosine-5'-monophosphate (XMP) | Guanylate Synthesis |
| AMP Deaminase | Adenosine Monophosphate (AMP) | Inosine Monophosphate (IMP), Ammonia | Purine Nucleotide Cycle |
| GMP Synthetase | Xanthosine-5'-monophosphate (XMP) | Guanosine Monophosphate (GMP) | Guanylate Synthesis |
| Nucleotidases | Inosine Monophosphate (IMP) | Inosine, Phosphate | Purine Degradation |
Broader Roles in Cellular Homeostasis and Regulation
The role of IMP extends beyond being a simple metabolic intermediate. It is a key molecule in maintaining cellular homeostasis and in the regulation of various cellular processes. The purine nucleotide cycle, in which IMP is a central component, is not only important for energy metabolism but also for amino acid catabolism. wikipedia.org
Contribution to Nucleotide Pools for Nucleic Acid Synthesis
Inosine monophosphate (IMP) is the first fully formed purine nucleotide in the de novo synthesis pathway, originating from ribose-5-phosphate. biorxiv.orgnih.gov From this central branch point, IMP is converted into adenosine monophosphate (AMP) and guanosine monophosphate (GMP), the essential building blocks for ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) synthesis. biorxiv.orgnih.gov
The conversion of IMP to AMP is a two-step process that requires guanosine triphosphate (GTP) for energy. escholarship.org Conversely, the synthesis of GMP from IMP also involves two steps but utilizes adenosine triphosphate (ATP) as the energy source. escholarship.org This reciprocal requirement for ATP and GTP allows the cell to balance the production of adenine and guanine nucleotides. escholarship.org The end products of these pathways, AMP and GMP, can then be phosphorylated to their diphosphate (ADP, GDP) and triphosphate (ATP, GTP) forms, which are directly incorporated into nucleic acids.
Detailed research on HeLa cells has provided quantitative insights into the contribution of IMP to the AMP and GMP pools under different metabolic conditions. In a study comparing cells grown in purine-rich versus purine-depleted media, the metabolic flux from IMP to its derivatives was measured.
Table 1: Cellular Concentrations of Purine Nucleotides in HeLa Cells
| Condition | IMP (nmol/million cells) | AMP (nmol/million cells) | GMP (nmol/million cells) |
|---|---|---|---|
| Purine-Rich | ~0.01 | ~0.25 | ~0.03 |
| Purine-Depleted | ~0.03 | ~0.28 | ~0.035 |
Data adapted from a study on purine nucleotide quantification, showing a threefold increase in IMP concentration in purine-depleted cells. biorxiv.org
Table 2: Initial Biosynthetic Flux Rate from a Labeled Precursor
| Condition | IMP Synthesis Rate (% increase) | AMP Synthesis Rate (% increase) | GMP Synthesis Rate (% increase) |
|---|---|---|---|
| Purine-Depleted vs. Purine-Rich | ~47% | ~70% | ~20% |
This table illustrates the increased rate of de novo synthesis of IMP and its subsequent conversion to AMP and GMP in a purine-depleted environment, highlighting the responsive nature of this pathway. biorxiv.org
These findings underscore the critical role of IMP as a direct and quantifiable contributor to the maintenance of nucleotide pools necessary for nucleic acid synthesis. The regulation of its conversion to AMP and GMP is a key mechanism for maintaining cellular homeostasis. mdpi.com
Involvement in Intracellular Signaling Pathways
The metabolic network of Disodium 5'-inosinate extends beyond its role as a precursor for nucleic acids and into the realm of intracellular signaling. While IMP itself is a key intracellular metabolite, its derivative, inosine, can act as an extracellular signaling molecule, participating in purinergic signaling. nih.gov Purinergic signaling is a form of extracellular communication mediated by purine nucleotides and nucleosides like adenosine and ATP. escholarship.org
Inosine, which can be formed from the breakdown of adenosine or the dephosphorylation of IMP, has been shown to elicit biological effects through the activation of adenosine receptors. nih.gov Research has demonstrated that inosine can influence a variety of intracellular signaling cascades. For instance, studies have shown that inosine can modulate the activity of several protein kinases, including:
Protein Kinase A (PKA)
Phosphoinositide 3-kinase (PI3K)/Akt
Extracellular signal-regulated kinase (ERK)1/2
Ca2+/calmodulin-dependent protein kinase II (CaMKII)
Furthermore, inosine has been found to inhibit glycogen synthase kinase-3β (GSK-3β) and increase the phosphorylation of the transcription factor cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB).
In addition to the signaling roles of its derivatives, there is evidence for the existence of cyclic inosine monophosphate (cIMP), a cyclic nucleotide analogous to cAMP and cyclic guanosine monophosphate (cGMP). Research suggests that cIMP may function as a second messenger in certain physiological processes, such as the regulation of vascular tone.
The involvement of Disodium 5'-inosinate's metabolic products in these signaling pathways indicates its broader significance in cellular regulation, influencing processes from neurotransmission to inflammatory responses.
Influence on Ribonucleic Acid (RNA) Editing Processes
Ribonucleic acid (RNA) editing is a molecular process that alters the nucleotide sequence of an RNA molecule after its transcription. The most common form of RNA editing in higher eukaryotes is the conversion of adenosine to inosine (A-to-I editing), which is catalyzed by a family of enzymes called adenosine deaminases acting on RNA (ADARs). escholarship.orgacs.org This editing event can lead to changes in the coding potential of messenger RNAs (mRNAs), as inosine is interpreted as guanosine by the translational machinery. escholarship.orgnih.gov
Given that Disodium 5'-inosinate is the monophosphate form of inosine, a potential regulatory role for it in the A-to-I editing process has been a subject of scientific inquiry. However, based on current research, there is no direct evidence to suggest that Disodium 5'-inosinate or inosine monophosphate (IMP) directly influences the activity of ADAR enzymes or the broader process of RNA editing.
The regulation of ADAR activity is known to occur at multiple levels, including transcriptional control of the ADAR genes, alternative splicing of ADAR transcripts, and post-translational modifications of the ADAR proteins. escholarship.org Furthermore, the subcellular localization of ADARs and their interactions with other proteins can also modulate their editing efficiency. escholarship.org Biochemical assays and structural studies of ADAR enzymes have focused on their interaction with double-stranded RNA substrates and the catalytic mechanism of deamination, but have not identified IMP as a direct regulator or allosteric modulator. biorxiv.org
Therefore, while Disodium 5'-inosinate is chemically related to a key product of RNA editing, a direct functional link in terms of influencing the editing process itself has not been established in the scientific literature.
Molecular Basis of Gustatory Perception Via Disodium 5 Inosinate
Mechanisms of Umami Sensation Potentiation
The potentiation of umami sensation by disodium (B8443419) 5'-inosinate is a hallmark of this taste quality. nih.govresearchgate.net This phenomenon is not merely additive but synergistic, meaning the resulting taste intensity of a mixture is significantly greater than the sum of its individual components. Scientific understanding of this process has advanced to the receptor level, identifying the specific molecular machinery responsible for this enhanced perception. nih.gov
In humans, the perceived umami intensity of a solution containing both glutamate (B1630785) and disodium 5'-inosinate can be approximately eight times stronger than a solution containing only glutamate at the same concentration. nih.gov This dramatic amplification is central to its use in the food industry and in culinary practices that have empirically combined ingredients rich in glutamate and nucleotides for centuries. nih.govresearchgate.net
Molecular Interactions with Taste Receptors
The primary receptor responsible for detecting umami taste is a heterodimer composed of two G-protein coupled receptors (GPCRs): Taste Receptor Type 1 Member 1 (T1R1) and Taste Receptor Type 1 Member 3 (T1R3). plos.orgnih.gov This T1R1/T1R3 complex is the site of action for both umami-tasting amino acids and their enhancers like disodium 5'-inosinate. nih.govnih.gov
The interaction between umami substances and the T1R1/T1R3 receptor occurs at the extracellular portion of the T1R1 subunit, specifically within a region known as the Venus flytrap domain (VFTD). scienceopen.comresearchgate.net L-glutamate, the primary umami agonist, binds deep within the cleft of this domain, near its hinge region. researchgate.net
Disodium 5'-inosinate binds to a distinct, allosteric site on the T1R1 VFTD, located near the opening of the "flytrap". scienceopen.comresearchgate.net This secondary binding site allows the nucleotide to act as a modulator, influencing the receptor's response to the primary agonist, glutamate. The binding of inosinate to this outer vestibule of the VFTD is a key step in the synergistic enhancement of the umami signal. scienceopen.com
The binding of ligands to the T1R1/T1R3 receptor induces significant conformational changes in the protein's structure. nih.govelsevierpure.com When L-glutamate binds, it causes the VFTD to shift from an open, resting state to a more closed, active conformation. The subsequent binding of disodium 5'-inosinate to its allosteric site further stabilizes this closed conformation. scienceopen.com
This stabilization is critical for robust receptor activation. Molecular dynamics simulations show that the binding of inosinate dampens the hinge-bending motion of the VFTD, effectively locking the receptor in its active state. scienceopen.com This transition from a widely spread to a more compactly organized state of the ligand-binding domains is believed to represent the switch between the receptor's functional states. nih.govelsevierpure.com
Disodium 5'-inosinate functions as a positive allosteric modulator (PAM) of the T1R1/T1R3 receptor. researchgate.net Allosteric modulators bind to a site on a receptor (the allosteric site) that is different from the primary, or orthosteric, binding site of the endogenous agonist. wikipedia.org By doing so, they can modify the receptor's affinity for or efficacy of the primary agonist. wikipedia.org
In the case of the umami receptor, disodium 5'-inosinate binds to the allosteric site on T1R1 and enhances the receptor's activation by glutamate. scienceopen.com This cooperative binding mechanism, where the presence of the modulator strengthens the effect of the agonist, explains the potent synergistic effect observed in taste perception. scienceopen.com The stabilization of the active receptor conformation by the modulator leads to a more sustained and amplified signal transduction cascade, ultimately resulting in a heightened perception of umami taste.
Biochemical Basis of Synergistic Gustatory Enhancement
The synergy between L-glutamate (commonly used in its salt form, monosodium glutamate or MSG) and 5'-ribonucleotides like disodium 5'-inosinate is the defining characteristic of umami taste perception. nih.govresearchgate.net This interaction provides a scientific basis for traditional culinary pairings, such as the use of kombu (rich in glutamate) and dried bonito flakes (rich in inosinate) in Japanese soup stocks. nih.govresearchgate.net
The combination of monosodium glutamate and disodium 5'-inosinate produces a flavor profile that is significantly more intense than would be expected from simply adding their individual taste effects. This synergistic relationship has been quantified using mathematical models. One such model expresses the equivalent taste intensity of the mixture (y) as a function of the concentrations of MSG (u) and disodium 5'-inosinate (v):
y = u + γuv researchgate.net
In this equation, γ is a constant representing the magnitude of the synergistic effect. researchgate.net Sensory testing has been used to determine the value of this constant, allowing for a quantitative prediction of the umami enhancement. researchgate.net
The following table illustrates the principle of this synergistic effect based on the model.
| Concentration of MSG (u) | Concentration of Disodium 5'-Inosinate (v) | Calculated Equivalent Umami Intensity (y) |
| 0.1 g/dL | 0 g/dL | 0.1 |
| 0.1 g/dL | 0.01 g/dL | Greater than 0.11 |
| 0.2 g/dL | 0 g/dL | 0.2 |
| 0.2 g/dL | 0.02 g/dL | Substantially greater than 0.22 |
This is an illustrative table demonstrating the multiplicative nature of the synergy.
Studies involving knockout mice have provided definitive evidence for the central role of the T1R1/T1R3 receptor in mediating this synergy. Mice lacking both the T1R1 and T1R3 subunits show a profound impairment in their ability to detect mixtures of MSG and inosinate, confirming that this receptor is the primary pathway for synergistic umami taste perception. nih.govresearchgate.net
| Genotype | Umami Stimulus | Taste Sensitivity |
| Wild-Type (WT) | MSG + Disodium 5'-Inosinate | Normal Detection |
| T1R1/T1R3 Knockout (KO) | MSG + Disodium 5'-Inosinate | Significantly Impaired Detection nih.gov |
Furthermore, brain imaging studies in humans have corroborated these molecular and behavioral findings, showing a "supra-linear" response in the brain's taste-processing regions to a mixture of MSG and inosinate, which is significantly greater than the response to either substance alone. nottingham.ac.uk
Synergistic Effects with Disodium 5'-Guanylate
Disodium 5'-inosinate and disodium 5'-guanylate, both 5'-ribonucleotides, exhibit a powerful synergistic relationship in taste enhancement, particularly when combined with glutamate. researchgate.net While both compounds amplify the umami taste of glutamate, their combined effect is often greater than the sum of their individual contributions. This synergy arises from their similar mechanism of action on the T1R1/T1R3 umami taste receptor. researchgate.net Both molecules bind to the Venus flytrap domain of the T1R1 receptor, stabilizing the open conformation of the domain and thereby increasing the affinity for glutamate. researchgate.net This enhanced binding of glutamate leads to a more robust and prolonged activation of the taste receptor, resulting in a significantly amplified umami signal.
The interplay between these nucleotides and glutamate is a cornerstone of creating savory flavors in the food industry. vrg.orgeurofins.com This synergistic effect is so potent that a combination of monosodium glutamate (MSG) with disodium 5'-inosinate and disodium 5'-guanylate can amplify the umami taste up to fifteen-fold compared to MSG alone. ramenchemistry.com
Table 1: Synergistic Umami Enhancement with 5'-Ribonucleotides
| Compound Combination | Umami Taste Perception | Mechanism of Action |
| Monosodium Glutamate (MSG) + Disodium 5'-inosinate | Significant enhancement of umami taste | Allosteric binding to the T1R1 receptor, increasing its affinity for glutamate. |
| Monosodium Glutamate (MSG) + Disodium 5'-guanylate | Strong enhancement of umami taste | Allosteric binding to the T1R1 receptor, increasing its affinity for glutamate. |
| MSG + Disodium 5'-inosinate + Disodium 5'-guanylate | Potent synergistic enhancement, greater than the sum of individual effects | Combined allosteric binding to the T1R1 receptor, leading to maximal stabilization and glutamate affinity. |
Impact on Perception Thresholds of Co-tastants
A key aspect of the function of disodium 5'-inosinate is its ability to lower the perception threshold of co-tastants, most notably monosodium glutamate. knowde.com The perception threshold is the minimum concentration at which a substance can be detected. In the presence of disodium 5'-inosinate, the amount of MSG required to elicit an umami sensation is significantly reduced. Research has shown that the threshold level for monosodium L-glutamate can be sharply reduced, by approximately 10 times, when in a solution containing a 5'-nucleotide like disodium 5'-inosinate. knowde.com
Conversely, the presence of MSG also dramatically lowers the detection threshold for disodium 5'-inosinate. The threshold for disodium 5'-inosinate can be reduced by as much as 100 times in a solution containing MSG. knowde.com This reciprocal relationship underscores the powerful synergistic interaction at the receptor level, where the presence of one molecule significantly enhances the sensitivity of the receptor to the other. This effect is not limited to glutamate; disodium 5'-inosinate has also been found to enhance the taste of several sweet amino acids, such as L-Alanine, L-Serine, and Glycine, imparting an umami quality to them. researchgate.netscispace.com
Table 2: Reciprocal Reduction in Taste Perception Thresholds
| Substance | In the Presence of | Approximate Reduction in Perception Threshold |
| Monosodium L-glutamate | Disodium 5'-inosinate | ~10 times |
| Disodium 5'-inosinate | Monosodium L-glutamate | ~100 times |
Comparative Efficacy in Taste Amplification
While both disodium 5'-inosinate and disodium 5'-guanylate are highly effective in amplifying umami taste, research indicates a difference in their potency. Disodium 5'-guanylate is generally considered to be a stronger flavor enhancer than disodium 5'-inosinate. vrg.org Studies that have modeled the synergistic effect mathematically have assigned a higher constant value to the interaction between MSG and disodium 5'-guanylate compared to the interaction between MSG and disodium 5'-inosinate, quantifying its greater efficacy.
One study expressed the synergistic relationship with monosodium glutamate using the equation y = u +γuv, where 'y' is the equivalent taste intensity of the mixture in terms of MSG concentration, 'u' is the concentration of MSG, 'v' is the concentration of the ribonucleotide, and 'γ' is a constant representing the synergistic power. capes.gov.brjst.go.jp For disodium 5'-inosinate, the γ value was calculated to be 1.218 × 10^8. capes.gov.br In a similar study with disodium 5'-guanylate, the constant (γ') was determined to be 2.8 × 10^3, and it was noted to be 2.3 times larger than the value for the mixture with disodium 5'-inosinate, indicating its superior taste-enhancing capability. jst.go.jp The contribution of individual nucleotides to flavor is generally ranked as GMP > IMP > AMP. researchgate.net
Table 3: Comparative Efficacy of Disodium 5'-Inosinate and Disodium 5'-Guanylate
| 5'-Ribonucleotide | Relative Potency in Umami Amplification | Supporting Evidence |
| Disodium 5'-inosinate (IMP) | High | Effective in synergistic taste enhancement with glutamate. |
| Disodium 5'-guanylate (GMP) | Higher than IMP | Mathematical models and sensory studies indicate a greater synergistic constant and overall flavor contribution. researchgate.netjst.go.jp |
Production and Biotechnological Synthesis Methodologies for Disodium 5 Inosinate
Enzymatic Synthesis and Biocatalysis Approaches
Beyond direct fermentation, enzymatic and chemical methods are used to synthesize disodium (B8443419) 5'-inosinate from different starting materials. These biocatalytic approaches offer high specificity and can be used as standalone processes or in conjunction with fermentation.
One of the original methods for producing 5'-nucleotides involves the enzymatic hydrolysis of ribonucleic acid (RNA), which is often sourced from yeast. This process breaks down the RNA polymer into its constituent mononucleotides.
The core of this method is the use of specific enzymes, such as 5'-Phosphodiesterase (5'PD) , that cleave the phosphodiester bonds in the RNA backbone to yield a mixture of 5'-ribonucleotides, including 5'-adenosine monophosphate (AMP), 5'-guanosine monophosphate (GMP), 5'-cytidine monophosphate (CMP), and 5'-uridine monophosphate (UMP). To increase the yield of the desired inosinate, the resulting AMP is often subsequently deaminated to IMP using an enzyme like adenylate deaminase. This mixture is then purified to isolate the inosinic acid, which is neutralized to form disodium 5'-inosinate.
This method, sometimes referred to as a semi-synthetic approach, combines fermentation and chemical synthesis. First, microorganisms are used to ferment a carbon source to produce the nucleoside inosine (B1671953) . In a subsequent step, the inosine is chemically phosphorylated to yield inosinic acid.
The phosphorylation reaction is typically carried out using a strong phosphorylating agent like phosphoryl chloride (POCl₃) in an organic solvent, such as a trialkyl phosphate (B84403). This reaction specifically adds a phosphate group to the 5'-hydroxyl position of the inosine's ribose sugar. Following the reaction, the resulting inosinic acid is purified and neutralized with a sodium source to crystallize as disodium 5'-inosinate. This method provides an alternative to purely fermentative or enzymatic routes.
Extraction and Purification Techniques for High Purity Disodium 5'-Inosinate
Achieving high purity is critical for the application of disodium 5'-inosinate in the food and pharmaceutical industries. The purification process is designed to remove a variety of impurities, including host cell proteins, DNA, and other unwanted materials that arise from the production process. biopharminternational.com A combination of techniques is employed to isolate and refine the final crystalline product.
Derivation from Natural Biological Sources (e.g., Fish, Meat, Fungi)
Historically, disodium 5'-inosinate was first obtained by extraction from natural sources where it is abundant. acs.orggoogle.com Inosinic acid is a nucleotide naturally present in muscle and other tissues. atamanchemicals.com Sources rich in IMP include fish, particularly tuna, and various meats. The extraction process from these sources typically involves treating the meat or fish with heat to denature enzymes and then performing an aqueous extraction to isolate the nucleotides.
Fungi are also a viable source for nucleotide production. Certain species of filamentous fungi, such as Aspergillus oryzae, can be cultivated on various substrates to produce biomass rich in protein and other essential nutrients, including nucleotides. diva-portal.org The extraction from fungal biomass involves breaking down the cell walls to release the intracellular contents, followed by separation and purification steps to isolate the desired inosinic acid.
Crystallization Processes for Product Isolation and Purity Enhancement
Crystallization is a fundamental and highly selective technique for the purification of chemical compounds, including disodium 5'-inosinate. acs.org It is often the final step in the purification process to produce a high-purity, stable, crystalline product. Antisolvent crystallization is a common and efficient method used for IMP, where a solvent in which IMP is soluble (like water) is mixed with a solvent in which it is poorly soluble (like ethanol). acs.org
The process is carefully controlled to manage supersaturation, which influences crystal morphology; high supersaturation tends to form rod-like crystals, while low supersaturation results in flake-like crystals. acs.orgacs.org The process typically involves:
Concentrating a purified IMP solution.
Adjusting pH and temperature to optimize conditions for crystallization. google.com
Adding a hydrophilic organic solvent, such as methanol (B129727) or ethanol (B145695), to induce precipitation. google.comgoogle.com
Cooling the solution to further decrease solubility and increase the crystal yield. google.com
Separating the crystals from the mother liquor via filtration or centrifugation. google.com
Washing the crystals, often with an ethanol solution, to remove residual impurities. google.com
Drying the final product under vacuum. google.com
This method can significantly improve purity, with some processes reporting an increase of 10-20% and achieving final purities of 85-95%. google.com
Below is a table summarizing the effect of solvent choice on the crystallization of Disodium 5'-Inosinate.
| Solvent System | Key Parameters | Outcome | Reference |
| Water + Ethanol | Temperature, Supersaturation | Controls crystal habit (rod-like vs. flake-like) | acs.orgacs.org |
| Water + Methanol | Temperature, pH, Solvent Concentration | Achieves high purity (94.9%) through controlled precipitation | google.com |
Chromatographic Separation Methods (e.g., Ion-Exchange Chromatography)
Chromatography is a powerful and widely used technique for the separation and purification of biomolecules, including nucleotides like IMP. knauer.net Ion-exchange chromatography (IEX) is particularly effective due to the negatively charged phosphate groups in the nucleotide's backbone. elementlabsolutions.com
In a typical IEX process for IMP purification:
A crude solution containing IMP is loaded onto a column packed with an anion exchange resin (e.g., a quaternary ammonium-based strong anion exchanger). elementlabsolutions.comacs.org
Impurities with weaker or no negative charge pass through the column or are washed out.
The bound IMP is then eluted from the resin by applying a salt gradient (e.g., using sodium chloride) or by changing the pH of the buffer. elementlabsolutions.com This disrupts the electrostatic interaction between the IMP and the stationary phase, allowing it to be collected. elementlabsolutions.com
IEX is highly efficient for separating nucleotides from other nucleic acid constituents and impurities, offering high resolution and high loading capacity, which makes it suitable for large-scale industrial applications. knauer.netnih.gov High-performance liquid chromatography (HPLC) based on ion-exchange is also a primary analytical method for quantifying IMP levels in products. researchgate.net
Membrane Filtration and Other Separation Technologies
Membrane filtration technologies are integral to modern biotechnological purification processes and are used at various stages of disodium 5'-inosinate production. solecta.com These methods separate components based on size and charge.
Microfiltration (MF) : This technique is often used in the initial clarification step after fermentation to separate microbial cells and other large suspended solids from the fermentation broth. google.combona-filtration.com
Ultrafiltration (UF) : UF membranes have smaller pores and are used to separate macromolecules like proteins and polysaccharides from the smaller IMP molecules. solecta.com This step is crucial for removing host cell proteins and other high-molecular-weight impurities. biopharminternational.com
Nanofiltration (NF) : NF can be used for the concentration of sugars and for desalting, which is the removal of inorganic salts from the product stream. solecta.combona-filtration.com This can be an important step before the final crystallization to ensure high purity.
Electrodialysis (ED) : This technology uses ion-exchange membranes and an electric potential to separate ionic species. It can be employed for desalting the IMP solution, providing an alternative to nanofiltration. bona-filtration.com
Advanced Analytical Methodologies for Disodium 5 Inosinate Characterization and Quantification
Spectroscopic Techniques for Quantitative Analysis
Spectroscopic methods are fundamental in the analysis of Disodium (B8443419) 5'-inosinate, leveraging the interaction of electromagnetic radiation with the molecule to provide both qualitative and quantitative data.
UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the spectrum. Disodium 5'-inosinate possesses a purine (B94841) ring system, which is a chromophore that strongly absorbs UV radiation.
The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. For Disodium 5'-inosinate, a solution prepared in 0.01 N hydrochloric acid exhibits a characteristic absorbance maximum (λmax) at approximately 250 nm. fao.orgnih.gov This specific wavelength is utilized for its quantitative determination, minimizing interference from other components that may absorb at different wavelengths.
To determine the concentration in a sample, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. The purity of Disodium 5'-inosinate can also be assessed by measuring absorbance ratios at different wavelengths. fao.org
Table 1: UV Spectrophotometric Characteristics of Disodium 5'-Inosinate in 0.01 N HCl
| Parameter | Value |
|---|---|
| Absorbance Maximum (λmax) | 250 ± 2 nm fao.org |
| Ratio A250/A260 | 1.55 - 1.65 fao.org |
| Ratio A280/A260 | 0.20 - 0.30 fao.org |
Infrared (IR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹).
The IR spectrum of Disodium 5'-inosinate reveals characteristic absorption bands corresponding to its various functional groups. The region from 4000 to 1500 cm⁻¹ is known as the functional group region, where peaks are characteristic of specific bond types. oregonstate.edu The region from 1500 to 400 cm⁻¹ is the "fingerprint region," which arises from complex molecular deformations and is unique to the specific compound. oregonstate.edulibretexts.org By analyzing the positions and intensities of these absorption bands, the chemical structure of the compound can be confirmed. nih.govchemicalbook.com
Table 2: Characteristic IR Absorption Bands for Functional Groups in Disodium 5'-Inosinate
| Functional Group | Bond Vibration | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | O-H stretch (alcohol) | 3500 - 3200 (broad) libretexts.org |
| Amine/Amide (N-H) | N-H stretch | 3500 - 3300 oregonstate.edu |
| Alkyl (C-H) | C-H stretch | 3000 - 2850 libretexts.org |
| Carbonyl (C=O) | C=O stretch (amide) | 1760 - 1690 libretexts.org |
| Aromatic Ring | C=C stretch (in-ring) | 1600 - 1400 libretexts.org |
| Phosphate (B84403) (P=O) | P=O stretch | 1300 - 1250 |
| Ether (C-O) | C-O stretch | 1320 - 1210 libretexts.org |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating Disodium 5'-inosinate from complex sample matrices, enabling its accurate quantification without interference.
High-Performance Liquid Chromatography (HPLC) is the most prominent and reliable method for the analysis of Disodium 5'-inosinate in various food products. nifc.gov.vnlew.ro This technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For Disodium 5'-inosinate, reversed-phase HPLC (RP-HPLC) is typically employed, using a non-polar stationary phase (like C18) and a polar mobile phase. nifc.gov.vnlew.ro
Following separation on the HPLC column, the eluting components pass through a UV detector. The detector measures the absorbance of the eluate at a specific wavelength, typically set at the absorbance maximum of Disodium 5'-inosinate (~250-255 nm), allowing for sensitive and specific detection. nifc.gov.vnresearchgate.net The retention time (the time it takes for the analyte to pass through the column) is used for qualitative identification, while the peak area is proportional to the concentration and is used for quantification. allmultidisciplinaryjournal.com
Developing a robust HPLC-UV method requires careful optimization of several parameters to achieve efficient separation, especially in complex food matrices. sigmaaldrich.com
Stationary Phase: A C18 column is the most common choice, providing good retention and separation of polar analytes like Disodium 5'-inosinate. nifc.gov.vnresearchgate.net
Mobile Phase: The mobile phase typically consists of an aqueous buffer mixed with an organic modifier like methanol (B129727). researchgate.net Potassium phosphate buffer is frequently used as it does not interfere with UV detection. researchgate.net The pH of the mobile phase is a critical parameter that affects the retention and peak shape of the analyte.
Ion-Pair Reagents: To improve the retention of highly polar compounds like Disodium 5'-inosinate on a reversed-phase column, an ion-pairing reagent such as sodium hexane (B92381) sulfonate or sodium heptanesulfonate may be added to the mobile phase. nifc.gov.vnresearchgate.net This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and retention on the C18 column. researchgate.net
Flow Rate and Detection Wavelength: The flow rate is optimized to ensure good resolution within a reasonable analysis time, with typical rates around 1.0-1.2 mL/min. researchgate.netallmultidisciplinaryjournal.com The detection wavelength is set to the λmax of Disodium 5'-inosinate (around 250-255 nm) for maximum sensitivity. nifc.gov.vnresearchgate.net
Table 3: Examples of Optimized HPLC-UV Conditions for Disodium 5'-Inosinate Analysis
| Study Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | SunFire® C18 (250 x 4.6 mm, 5 µm) researchgate.net | C18 (250 x 4.6 mm, 5 µm) nifc.gov.vn | Kromasil 100-5-C18 (250 x 4.6 mm) researchgate.net |
| Mobile Phase | Potassium phosphate buffer and sodium hexane sulfonate researchgate.net | 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate nifc.gov.vn | Potassium phosphate buffer with methanol researchgate.net |
| Flow Rate | 1.2 mL/min researchgate.net | 0.8 mL/min nifc.gov.vn | Not Specified |
| Detection Wavelength | 255 nm researchgate.net | 250 nm nifc.gov.vn | 254 nm researchgate.net |
Method validation is a critical process that provides documented evidence that an analytical method is suitable for its intended purpose. gavinpublishers.comjespublication.com For the HPLC-UV analysis of Disodium 5'-inosinate, validation involves assessing several key parameters according to established guidelines. researchgate.net
Selectivity: This is the ability of the method to distinguish and quantify the analyte in the presence of other components in the sample. scioninstruments.com Studies have shown that optimized HPLC methods are highly selective for Disodium 5'-inosinate, with no interference from other compounds at its specific retention time. researchgate.net
Linearity: Linearity demonstrates the proportional relationship between the concentration of the analyte and the detector response (peak area) over a specified range. scioninstruments.com For Disodium 5'-inosinate, HPLC-UV methods consistently show excellent linearity, with correlation coefficients (R²) typically greater than 0.999. nifc.gov.vn
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix and then analyzed. High recovery rates, often between 91% and 101%, indicate a high degree of accuracy. researchgate.netui.ac.id
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD). For Disodium 5'-inosinate analysis, RSD values are typically below 5%, indicating good precision. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. scioninstruments.com These values demonstrate the sensitivity of the method.
Table 4: Reported Validation Parameters for HPLC-UV Analysis of Disodium 5'-Inosinate
| Parameter | Reported Value / Finding |
|---|---|
| Linearity (R²) | > 0.995 researchgate.net |
| Accuracy (Recovery) | 91.4% to 95.0% researchgate.net |
| Precision (RSD) | 2.16% researchgate.net |
| Limit of Detection (LOD) | 7.30 ppm researchgate.net |
| Limit of Quantitation (LOQ) | 22.12 ppm researchgate.net |
Thin-Layer Chromatography (TLC) Coupled with Densitometry for Qualitative and Semi-Quantitative Assessments
Thin-Layer Chromatography (TLC) combined with densitometry offers a straightforward and efficient method for the qualitative and semi-quantitative analysis of Disodium 5'-inosinate. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
The methodology involves spotting the sample onto a TLC plate, typically coated with silica (B1680970) gel 60 F254, which serves as the stationary phase. ui.ac.id The plate is then developed in a chamber containing a specific solvent system that acts as the mobile phase. A validated method for the analysis of Disodium 5'-inosinate (DSI) utilizes a mobile phase composed of isopropanol, water, and 25% ammonia (B1221849) in a 6:3:1 (v/v) ratio. ui.ac.id
After development, the separated spots are visualized under UV light. Quantification is achieved by scanning the plate with a densitometer, which measures the absorbance of the spots at a specific wavelength. For Disodium 5'-inosinate, the maximum absorbance is detected at approximately 260 nm. ui.ac.id The intensity of the absorbance is proportional to the concentration of the compound in the spot, allowing for semi-quantitative assessment.
Validation studies have demonstrated the reliability of this method. The accuracy for DSI has been reported to be between 98.56% and 101.05%, with a precision (coefficient of variation) of 0.23% to 0.75%. ui.ac.id The method also shows good linearity, with a correlation coefficient of 0.9976, confirming a direct relationship between concentration and densitometric response. ui.ac.id
| Parameter | Condition/Value |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Isopropanol:Water:25% Ammonia (6:3:1 v/v) |
| Detection Wavelength | 260 nm |
| Accuracy | 98.56% - 101.05% |
| Precision (CV%) | 0.23% - 0.75% |
| Linearity (r) | 0.9976 |
Mass Spectrometry (MS) Approaches for Molecular Identification and Purity Assessment
Mass Spectrometry (MS) is a powerful analytical technique indispensable for the definitive molecular identification and purity assessment of Disodium 5'-inosinate. It functions by ionizing the analyte and measuring the mass-to-charge ratio (m/z) of the resulting ions. This provides the exact molecular weight of the compound, which is one of its most fundamental and specific properties.
For molecular identification, high-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the molecular mass with very high accuracy. The experimentally determined monoisotopic mass can be compared to the theoretical mass calculated from the molecular formula (C₁₀H₁₁N₄Na₂O₈P) to confirm the compound's identity. nih.gov Any deviation from the expected mass would indicate a different elemental composition or the presence of an impurity.
MS is frequently coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) to form HPLC-MS systems. atamanchemicals.com This combination allows for the separation of Disodium 5'-inosinate from other components in a mixture before it enters the mass spectrometer, providing both retention time data from HPLC and mass data from MS for unambiguous confirmation. atamanchemicals.comresearchgate.net Purity assessment is performed by screening for the m/z values of known potential impurities or by detecting any unexpected ions in the mass spectrum.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁N₄Na₂O₈P |
| Molecular Weight | 392.17 g/mol |
| Monoisotopic Mass | 392.01098888 Da |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation and confirmation of Disodium 5'-inosinate. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within the molecule, allowing for the verification of its purine, ribose, and phosphate components and their connectivity.
¹H NMR spectroscopy identifies the hydrogen atoms in the molecule. The spectrum of inosine (B1671953) 5'-monophosphate, the core structure of the disodium salt, shows distinct signals for the protons on the purine ring (H2 and H8) and the ribose sugar moiety. researchgate.net For instance, the anomeric proton (H1') of the ribose typically appears as a doublet, while the purine protons appear as singlets in the downfield region of the spectrum. researchgate.net
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H2 | 8.187 | 149.099 |
| H8 | 8.554 | 142.649 |
| H1' | 6.115 | 90.051 |
| H2' | 4.773 | 77.474 |
| H3' | 4.517 | 73.338 |
| H4' | 4.373 | 87.550 |
| H5'a, H5'b | 4.033 | 66.154 |
| C4 | - | 151.479 |
| C5 | - | 126.225 |
| C6 | - | 161.422 |
Electrochemical Methods for Detection and Characterization
Electrochemical methods represent a sensitive and often rapid approach for the detection and characterization of electroactive compounds like Disodium 5'-inosinate. These techniques are based on measuring the electrical signal (such as current or potential) that is generated when the analyte undergoes a redox (reduction-oxidation) reaction at the surface of an electrode. chemrevlett.com
The purine base within the Disodium 5'-inosinate structure is electrochemically active, meaning it can be oxidized at an electrode surface under an applied potential. This property forms the basis for its detection using methods such as voltammetry or amperometry. In these techniques, the current generated from the oxidation of the purine ring is directly proportional to the concentration of Disodium 5'-inosinate in the sample, allowing for quantitative analysis. mdpi.com
Electrochemical sensors, including biosensors, can be designed for high sensitivity and selectivity. chemrevlett.com The performance of these sensors can be enhanced by modifying the electrode surface with various materials, such as nanomaterials (e.g., carbon nanotubes, metal nanoparticles), which can improve the electron transfer rate and increase the signal. mdpi.comnih.gov While not as commonly cited for this specific compound as chromatographic methods, electrochemical detection remains a potent and viable analytical strategy due to its potential for speed, low cost, and miniaturization for on-site analysis. mdpi.com
| Sensor Type | Measurement Principle |
|---|---|
| Amperometric | Measures the current produced from the redox reaction of the analyte at a constant applied potential. erpublications.com |
| Voltammetric | Measures the current as the potential is varied, producing a voltammogram characteristic of the analyte. |
| Potentiometric | Measures the potential difference between two electrodes at near-zero current flow. mdpi.com |
| Impedimetric | Measures the change in electrical impedance at the electrode surface upon interaction with the analyte. mdpi.com |
Research Paradigms and Future Directions for Disodium 5 Inosinate Studies
Applications in Fundamental Biochemical Research
The unique position of IMP in cellular metabolism allows researchers to leverage it as a molecular probe and model compound to investigate intricate biochemical processes.
Inosine (B1671953) 5'-monophosphate (IMP) is a cornerstone of purine (B94841) metabolism, situated at a crucial branch point from which adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) are synthesized. The de novo synthesis pathway involves a ten-step reaction sequence, catalyzed by six enzymes, that converts 5-phosphoribosyl-1-pyrophosphate (PRPP) into IMP. This intricate pathway is subject to complex feedback inhibition and transcriptional regulation to maintain a balanced supply of purine nucleotides for nucleic acid synthesis, cellular energy, and signaling.
Studying the flux of metabolites through the IMP node is essential for understanding how cells regulate the production of genetic material precursors. Research has shown that under conditions of purine depletion, the enzymes responsible for de novo synthesis can assemble into a multi-enzyme complex known as the "purinosome," which enhances the metabolic flux through the pathway. The study of IMP synthesis and conversion helps to unravel the allosteric regulation of key enzymes and the genetic control mechanisms governing the purine operon. Furthermore, the catabolism of purines, which proceeds through inosine and hypoxanthine (B114508) to uric acid in humans, is a critical area of study for metabolic disorders.
While nucleotides like ATP and cAMP are famous for their roles in cell signaling, inosine and its derivatives are emerging as significant bioactive molecules in their own right. Disodium (B8443419) 5'-inosinate is known to bind to umami receptors on the tongue, stimulating taste nerves and initiating a signal transduction cascade that the brain perceives as a savory flavor. This interaction serves as a model for studying receptor-ligand binding and G-protein-coupled receptor (GPCR) signaling pathways.
Beyond taste perception, recent studies have uncovered broader roles for inosine-related nucleotides in immune signaling. For instance, noncanonical nucleotides such as deoxyinosine triphosphates (dITPs) have been identified as immune messengers in bacterial defense systems against bacteriophages. These findings open new avenues for investigating how inosine-based molecules participate in intracellular and extracellular communication, potentially acting as second messengers or regulators of signaling enzymes in various pathological and physiological states.
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell, providing a detailed snapshot of cellular physiology. By using stable isotope tracers, such as ¹³C-labeled glucose or glycerol, researchers can track the incorporation of these isotopes into various metabolites, including the intermediates of the purine pathway like IMP.
This methodology is crucial for understanding how genetic or environmental perturbations affect cellular metabolism. For example, ¹³C-MFA can precisely map how the carbon atoms from a primary energy source are distributed through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (which produces the PRPP precursor for IMP), and the TCA cycle. Analyzing the labeling patterns in amino acids and nucleotides derived from these central pathways reveals the active metabolic routes and their regulation. As IMP is a key metabolic hub, MFA studies are instrumental in quantifying the partitioning of metabolic resources towards nucleotide synthesis versus other anabolic or catabolic processes, offering indispensable insights for metabolic engineering and the study of metabolic diseases.
Advanced Biotechnological Applications and Process Engineering
The industrial demand for disodium 5'-inosinate has driven significant innovation in biotechnology and process engineering, focusing on creating efficient, sustainable, and scalable production methods.
The primary industrial method for producing disodium 5'-inosinate is through microbial fermentation. Significant research has focused on developing and engineering microbial strains, primarily from species like Corynebacterium and Escherichia coli, to overproduce inosine and its phosphorylated derivative, IMP.
Metabolic engineering is a key strategy for enhancing production titers. This involves systematically modifying the microorganism's metabolic network to channel more precursors towards the purine biosynthesis pathway. Common genetic engineering strategies include:
Alleviating Feedback Inhibition: Key enzymes in the purine pathway are naturally inhibited by the end-products (AMP and GMP). Site-directed mutagenesis is used to create enzymes that are less sensitive to this inhibition.
Blocking Competing Pathways: Genes for enzymes that divert IMP into other metabolic pathways or degrade it are knocked out to prevent loss of the target product.
Increasing Precursor Supply: The expression of genes in upstream pathways, such as the pentose phosphate pathway that supplies PRPP, is amplified to boost the availability of essential building blocks.
Developing Co-culture Systems: Innovative approaches involve using two different microbial strains in a sequential process. For example, one strain, such as Corynebacterium ammoniagenes, is optimized to ferment sugars into inosine. A second, recombinant E. coli strain, engineered to overexpress an inosine-specific kinase, is then introduced to efficiently phosphorylate the inosine into IMP.
These advanced genetic modifications have led to the creation of highly efficient microbial cell factories for IMP production.
| Engineering Strategy | Genetic Target/Modification | Objective | Reported Outcome |
|---|---|---|---|
| Increase Precursor (PRPP) Supply | Overexpression of prs gene | Enhance the synthesis of phosphoribosyl pyrophosphate (PRPP). | Increased intracellular availability of a key IMP precursor. |
| Alleviate Feedback Inhibition | Mutation in purF gene | Reduce the sensitivity of the pathway's first enzyme to purine end-products. | IMP titer increased from 484.6 mg/L to 562.0 mg/L. |
| Block Competing Pathways | Knockout of purA and guaC genes | Prevent the conversion of IMP to AMP and GMP. | Significantly increased IMP accumulation. |
| Enhance Dephosphorylation | Introduction of IMP-specific 5'-nucleotidase | Address accumulation of adenylate and improve flux towards hypoxanthine (an IMP precursor in salvage pathways). | Prevented adenylate accumulation and balanced metabolic flow. |
Beyond whole-cell fermentation, the development of efficient enzyme-catalyzed processes is a major goal for industrial production. These in vitro systems offer greater control and potentially higher purity. A key step in some production methods is the phosphorylation of inosine to form IMP.
The optimization of such enzymatic reactions for large-scale production involves several key considerations:
Enzyme Overexpression: The kinase enzyme responsible for the phosphorylation step is typically produced in large quantities using a recombinant host like E. coli.
Reaction Condition Optimization: Parameters such as pH, temperature, and the concentrations of substrates (inosine, phosphate donor) and cofactors (e.g., Mg²⁺) are meticulously optimized to maximize enzyme activity and stability.
Cofactor Regeneration: The phosphorylation reaction often requires a high-energy phosphate donor like ATP. To make the process cost-effective, an ATP regeneration system is usually incorporated, where a cheaper phosphate donor is used to continuously regenerate ATP.
Process Integration: Enzyme-catalyzed steps can be integrated with fermentation. In one novel process, the E. coli cells overexpressing the kinase are added directly to the inosine fermentation broth, creating a one-pot system that converts the fermented inosine directly to IMP. This approach simplifies downstream processing and improves efficiency.
A study demonstrated the success of this integrated approach, where the phosphorylation of inosine by an overexpressed guanosine/inosine kinase resulted in the accumulation of 91 mM of 5'-IMP within a 12-hour reaction in a 5-liter fermenter. Such findings highlight the potential of combining microbial fermentation with optimized enzymatic catalysis for robust and scalable industrial production.
| Parameter | Description | Importance for Scale-Up |
|---|---|---|
| Enzyme Activity & Stability | The rate at which the enzyme converts substrate to product and its ability to maintain function under process conditions (temperature, pH). | Higher activity reduces the amount of enzyme needed, and high stability allows for longer reaction times and reuse, lowering costs. |
| Substrate Concentration | The amount of starting material (e.g., inosine) available to the enzyme. | Must be optimized to avoid substrate inhibition while maximizing product output per batch. |
| Cofactor Availability | Ensuring a sufficient supply of necessary molecules like ATP and metal ions (e.g., Mg²⁺). | Crucial for enzyme function; cost-effective regeneration systems are vital for industrial viability. |
| Downstream Processing | The methods used to separate and purify the final product (IMP) from the reaction mixture. | Efficient crystallization and purification processes are needed to achieve the high-purity product required for commercial use. |
Computational Modeling and Simulation of Molecular Interactions
Computational modeling and simulation have become indispensable tools in the study of molecular interactions, offering insights that are often difficult to obtain through experimental methods alone. In the context of Disodium 5'-inosinate (IMP), these techniques provide a detailed understanding of its interaction with the umami taste receptor and facilitate the discovery of new flavor compounds.
Molecular Dynamics Simulations of Receptor-Ligand Binding
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules. In the study of umami taste, MD simulations have been instrumental in elucidating the binding mechanism of IMP to the T1R1/T1R3 receptor, a heterodimer G-protein coupled receptor responsible for detecting umami stimuli. nottingham.ac.ukresearchgate.netnih.gov
These simulations have revealed that IMP binds to a site on the Venus flytrap domain (VFT) of the T1R1 subunit, which is distinct from the binding site of glutamate (B1630785). nih.govresearchgate.net The binding of IMP is believed to induce a conformational change in the receptor, which in turn stabilizes the binding of glutamate, leading to the characteristic synergistic enhancement of umami taste. nih.govresearchgate.netsugimoto.co This allosteric mechanism helps to explain why IMP on its own has a weak umami taste but significantly amplifies the taste when combined with glutamate.
Several studies have identified key amino acid residues within the T1R1 binding pocket that are crucial for the interaction with IMP. These residues form a network of hydrogen bonds and other non-covalent interactions that stabilize the IMP-receptor complex.
| Amino Acid Residue | Location in T1R1 | Interaction Type with IMP | Reference |
|---|---|---|---|
| His71 | VFT Domain | Critical for IMP activity | nih.gov |
| Arg277 | VFT Domain | Critical for IMP activity | nih.govresearchgate.net |
| Ser306 | VFT Domain | Critical for IMP activity | nih.gov |
| His308 | VFT Domain | Critical for IMP activity | nih.gov |
The binding free energy of these interactions, which indicates the stability of the complex, has been calculated in various simulation studies. For instance, research on umami peptides interacting with the T1R1/T1R3 receptor has shown binding free energies ranging from -58.80 to -12.17 kcal/mol, indicating a strong and favorable interaction. nih.gov While specific binding energy values for IMP can vary between studies due to different computational models and parameters, they consistently point towards a stable and significant interaction with the T1R1 receptor.
In Silico Screening for Novel Synergistic Compounds
In silico screening, a computational technique used in drug discovery, is increasingly being applied to the food and flavor industry to identify novel compounds with desired taste profiles. nih.govresearchgate.net This approach involves the use of computer models to screen large databases of virtual compounds for their potential to interact with a specific target, in this case, the umami receptor.
Virtual screening pipelines have been developed to identify potential novel umami tastants from molecular databases. chemrxiv.orgchemrxiv.org These pipelines often employ a combination of methods, including pharmacophore modeling, molecular docking, and machine learning algorithms. Pharmacophore models define the essential three-dimensional arrangement of functional groups necessary for a molecule to bind to the receptor. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Deep learning models can be trained on datasets of known umami and non-umami compounds to predict the taste of new molecules. nih.gov
These in silico methods have successfully identified several novel compounds that exhibit synergistic umami taste with monosodium glutamate (MSG). These compounds include peptides, organic acids, and other small molecules.
| Novel Synergistic Compound | Compound Type | Method of Identification | Reported Umami Threshold/Characteristic | Reference |
|---|---|---|---|---|
| Leucyl-glycyl-proline | Tripeptide | Metabolomics and Molecular Docking | Exhibited synergism with MSG | nih.gov |
| Quinic acid | Organic Acid | Metabolomics and Molecular Docking | Validated as a novel umami compound | nih.gov |
| Trigonelline | Alkaloid | Metabolomics and Molecular Docking | Validated as a novel umami compound | nih.gov |
| Various dipeptides (e.g., HE, HD, KE) | Dipeptide | Pharmacophore Modeling and Molecular Docking | Umami thresholds ranging from 0.094 to 1.517 mmol/L | researchgate.net |
| DDSMAATGL, DGEEDASM, DAPPQ | Peptides | Deep Learning and Molecular Docking | Confirmed umami-enhancing properties | nih.gov |
The accuracy of these computational screening methods is continually improving, offering a cost-effective and efficient way to discover new flavor enhancers and modulators.
Emerging Research Areas in Chemoreception and Neurobiology of Taste
The study of umami taste, and the role of Disodium 5'-inosinate, is a rapidly evolving field. Emerging research is expanding our understanding beyond the tongue to the gut and the brain, revealing a more complex picture of taste perception and its physiological effects.
Recent findings have confirmed the presence of umami taste receptors, including T1R1/T1R3, in the gastrointestinal tract. nottingham.ac.ukphysiology.org This suggests that the sensing of umami compounds is not limited to the oral cavity. The activation of these gut receptors by amino acids can trigger the secretion of hormones like cholecystokinin (B1591339) (CCK), which plays a role in satiety and digestion. physiology.org This gut-brain axis communication highlights the broader physiological role of umami perception in nutrient sensing and metabolic regulation.
Neurobiological research is also shedding light on how the brain processes umami signals. Functional magnetic resonance imaging (fMRI) studies in humans have shown that umami taste activates specific regions of the brain, including the insula and orbitofrontal cortex, which are involved in taste perception and reward processing. researchgate.net The synergistic effect of MSG and IMP is also reflected in brain activity, with the combination eliciting a stronger neural response than either compound alone.
Furthermore, researchers are investigating the individual variations in umami taste perception. Genetic differences in taste receptor genes can influence an individual's sensitivity to umami compounds. miami.edu Understanding these genetic underpinnings could lead to personalized nutrition strategies.
Another area of active research is the potential for other receptors to be involved in umami detection. While T1R1/T1R3 is the primary umami receptor, evidence suggests that other glutamate receptors, such as metabotropic glutamate receptors (mGluRs), may also play a role in umami taste perception. nottingham.ac.uk The diversity of umami receptors may explain the complex and varied perceptions of umami from different food sources.
Development of Sustainable and Economically Viable Production Routes
The commercial production of Disodium 5'-inosinate has traditionally relied on either extraction from animal sources or chemical synthesis. However, there is a growing shift towards more sustainable and economically viable production methods, primarily through microbial fermentation. futuremarketinsights.com
Fermentation-based production offers several advantages, including the use of renewable resources, milder processing conditions, and the potential for higher purity products. sustain-a-bite.eueuropabio.org Various microorganisms have been engineered and optimized for the overproduction of inosine 5'-monophosphate (IMP), the precursor to disodium 5'-inosinate. These include strains of Corynebacterium, Bacillus, and Escherichia coli. nih.gov
Strain improvement is a key focus in enhancing the efficiency of fermentation. nih.gov Modern techniques such as metabolic engineering and synthetic biology are being used to develop microbial strains with enhanced production capabilities. lbl.govmdpi.comoup.com This involves modifying metabolic pathways to direct more carbon flux towards IMP synthesis and removing feedback inhibition mechanisms that would otherwise limit production.
| Production Method | Microorganism/Source | Key Advantages | Economic Considerations | Reference |
|---|---|---|---|---|
| Microbial Fermentation | Corynebacterium stationis (formerly C. ammoniagenes) | High yield, well-established process, non-GMO strains available. | Substrate cost, downstream processing. | nih.gov |
| Microbial Fermentation | Bacillus subtilis | Generally Recognized as Safe (GRAS) status, potential for high productivity. | Strain optimization required for industrial scale. | |
| Microbial Fermentation | Escherichia coli | Well-understood genetics, amenable to genetic engineering. | Potential for endotoxin (B1171834) contamination, public perception. | |
| Extraction | Fish (e.g., bonito) | "Natural" source. | High cost, limited supply, batch-to-batch variability. | futuremarketinsights.com |
| Chemical Synthesis | Chemical precursors | High purity, controllable process. | Use of harsh chemicals, environmental concerns. | technavio.com |
The global market for disodium inosinate is projected to grow, driven by the increasing demand for processed foods and flavor enhancers. technavio.com The development of more sustainable and cost-effective production methods through biotechnology will be crucial in meeting this demand and ensuring the long-term viability of the industry.
Q & A
Q. What are the primary analytical methods for quantifying Disodium 5'-inosinate in research samples?
Disodium 5'-inosinate is typically quantified using high-performance liquid chromatography (HPLC) and UV-spectrophotometry. For HPLC, reversed-phase columns with UV detection at 250–260 nm are recommended, leveraging the compound’s nucleotide-specific absorbance . UV-spectrophotometric methods involve principal component regression to distinguish it from structurally similar compounds like disodium 5'-guanylate, ensuring specificity in mixed samples . Calibration curves must be validated against certified reference materials (e.g., pharmaceutical secondary standards) to minimize matrix interference .
Q. What safety protocols are essential for handling Disodium 5'-inosinate in laboratory settings?
Researchers must adhere to GHS hazard classifications:
- Skin/eye exposure : Use chemical-impermeable gloves and safety goggles. Immediate flushing with water for ≥15 minutes is critical after contact .
- Inhalation risks : Work under fume hoods to avoid respiratory irritation (H335) and monitor airborne particulate levels . Contradictions in safety data (e.g., discrepancies in LD50 values between sources) should be resolved by cross-referencing updated regulatory guidelines from HSDB or IARC .
Q. How is Disodium 5'-inosinate synthesized for research applications?
The compound is primarily produced via bacterial fermentation using Corynebacterium stationis or enzymatic hydrolysis of RNA-rich substrates. Fermentation parameters (pH 6.5–7.5, 30–37°C) and carbon source optimization (e.g., glucose vs. starch) influence yield . Post-fermentation, purification involves adsorption on anion-exchange resins (e.g., 717 resin) and elution with formic acid gradients to isolate nucleotides .
Advanced Research Questions
Q. How can crystallization conditions be optimized to enhance Disodium 5'-inosinate purity and bulk density?
Ethanol-mediated crystallization is the gold standard. Key parameters include:
- Ethanol concentration : 70–80% (v/v) to induce nucleation without excessive aggregation .
- Seeding strategy : Adding 1–2% (w/w) seed crystals improves crystal uniformity, achieving purity >99.5% and bulk density ≥0.54 g/cm³ .
- pH control : Maintain pH 7–7.5 during crystallization to prevent nucleotide degradation .
Q. What experimental designs are recommended for resolving contradictions in toxicological data?
Conflicting results (e.g., uric acid modulation in humans vs. rodents) require:
- Species-specific models : Rats metabolize Disodium 5'-inosinate to allantoin, whereas humans excrete uric acid. Use knockout rodent models (e.g., xanthine oxidase-deficient) to mimic human pathways .
- Dose-response studies : Compare low (0.5–1% diet) vs. high (4–8% diet) doses over 12–24 months to identify non-linear toxicity thresholds .
- Endpoint harmonization : Standardize assays for liver enzymes (e.g., hypoxanthine-guanine phosphoribosyl transferase) and uric acid levels across studies .
Q. How can researchers validate the metabolic stability of Disodium 5'-inosinate in in vitro assays?
- Intestinal absorption models : Use Caco-2 cell monolayers to simulate duodenal uptake. Measure apical-to-basolateral transport rates under physiological pH (6.0–7.4) .
- Enzyme kinetics : Incubate with adenosine deaminase and purine nucleoside phosphorylase to quantify conversion to hypoxanthine. LC-MS/MS tracks metabolite profiles .
- Shunt pathway analysis : Assess liver homogenates for alternative metabolic routes (e.g., salvage vs. de novo synthesis) using radiolabeled precursors (¹⁴C-glycine) .
Q. What methodologies address batch-to-batch variability in fermentation-derived Disodium 5'-inosinate?
- Process Analytical Technology (PAT) : Implement inline pH, dissolved oxygen, and biomass sensors to monitor fermentation in real time .
- Quality-by-Design (QbD) : Define critical quality attributes (CQA: purity, residual solvents) and critical process parameters (CPP: agitation rate, temperature) using multivariate DOE .
- Strain engineering : CRISPR-Cas9 modification of Corynebacterium strains to overexpress IMP dehydrogenase reduces byproduct formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
